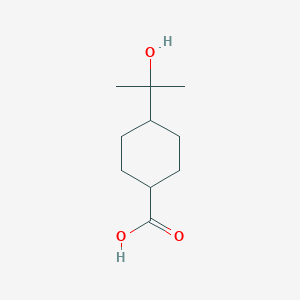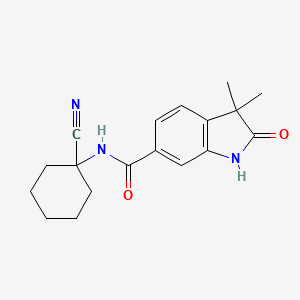
Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate;hydrochloride
カタログ番号 B2708846
CAS番号:
2418671-54-0
分子量: 207.7
InChIキー: QWEIXWANKMCWKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds like piperazine derivatives involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “methyl 2-(1-aminocyclobutyl)acetate” has a molecular weight of 143.19 . The InChI code is 1S/C7H13NO2/c1-10-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 . For “methyl 2-(1-aminocyclobutyl)acetate hydrochloride”, the molecular weight is 179.65 , and the InChI code is 1S/C7H13NO2.ClH/c1-10-6(9)5-7(8)3-2-4-7;/h2-5,8H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 2-Amino-2-methyl-1-propanol have been studied. The OH-initiated degradation of 2-amino-2-methyl-1-propanol was investigated in a large atmospheric simulation chamber .科学的研究の応用
Chemical Synthesis and Heterocyclic Chemistry
- It has been involved in the synthesis of amino acid ester isocyanates, demonstrating its utility in preparing esters of substituted monobasic acids and engaging in acylation and elimination reactions (Tsai et al., 2003).
- The compound serves as a precursor or intermediate in the preparation of methyl 2-arylpropanoates, highlighting its importance in pharmaceutical research, especially in the development of compounds with anti-inflammatory and analgesic activities (Yamauchi et al., 1987).
- In heterocyclic chemistry, its derivatives have been utilized for the synthesis of various heterocyclic systems, indicating its versatility in creating pharmacologically relevant structures (Selič & Stanovnik, 1997).
Pharmacological Investigations
- Research has explored the synthesis of organotin(IV) complexes with potential anticancer activities, where derivatives of Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate hydrochloride could be implied in the formation of these complexes, underscoring the compound's role in developing new therapeutic agents (Basu Baul et al., 2009).
- It is also notable in the synthesis of compounds inhibiting kynurenine-3-hydroxylase, presenting a path to neuroprotective agents, which could be an area of interest for research into neurological disorders and diseases (Drysdale et al., 2000).
Methodological Innovations
- The compound has been implicated in methodological studies, such as the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This showcases its utility in organic synthesis, providing new routes for the preparation of complex molecules (Lifchits & Charette, 2008).
- Additionally, its role in the development of nitroxide-mediated photopolymerization techniques points towards its applications in material sciences, particularly in creating polymers with specific properties (Guillaneuf et al., 2010).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,7(11)12-3)9(10)5-4-6-9;/h4-6,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEIXWANKMCWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C1(CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

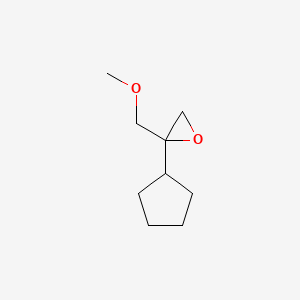
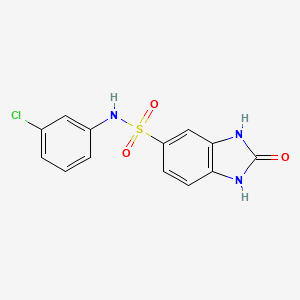
![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)
![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)
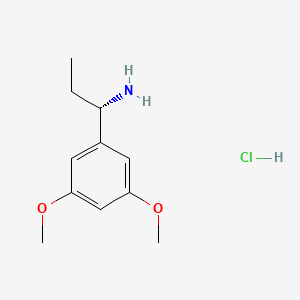
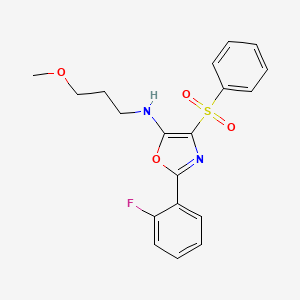

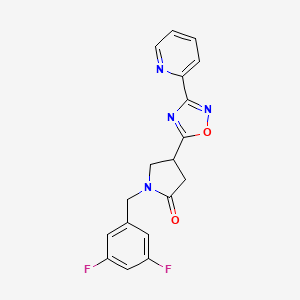
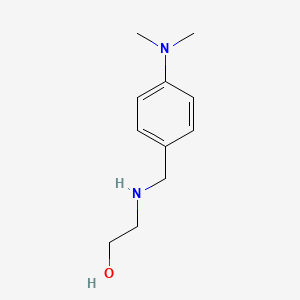
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
